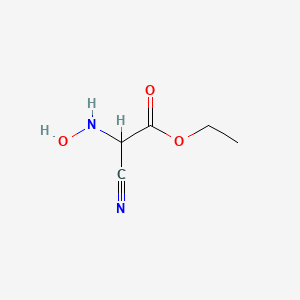

Ethyl 2-cyano-2-(hydroxyamino)acetate

Description

Historical Trajectory and Discovery as a Synthetic Reagent

The synthesis of Ethyl 2-cyano-2-(hydroxyimino)acetate is typically achieved through the reaction of ethyl cyanoacetate (B8463686) with nitrous acid, which can be generated in situ from sodium nitrite (B80452) and an acid. wikipedia.org A common laboratory preparation involves treating ethyl cyanoacetate with sodium nitrite in the presence of an acid like phosphoric acid or acetic acid. wikipedia.orgchemicalbook.com

While the compound itself was accessible, its potential as a powerful synthetic tool, particularly as a coupling additive in peptide synthesis, was not immediately realized. Initial explorations into the utility of a family of acidic oximes, including Ethyl 2-cyano-2-(hydroxyimino)acetate, as coupling additives were reported in the 1970s by researchers like Itoh and later Izdebsky. researchgate.netacs.org However, these early studies did not lead to its widespread adoption, and the compound remained relatively obscure in the broader synthetic community for several years. researchgate.net

Evolution of its Role within Organic and Peptide Synthesis Methodologies

The resurgence of interest in Ethyl 2-cyano-2-(hydroxyimino)acetate came with the increasing demand for safer and more efficient reagents in peptide synthesis. Historically, additives like 1-hydroxybenzotriazole (B26582) (HOBt) and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) were the gold standard for use with carbodiimides to facilitate amide bond formation and suppress racemization. nih.gov However, concerns over the explosive nature of these benzotriazole-based reagents prompted a search for viable alternatives. luxembourg-bio.com

This search led to a re-evaluation of Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma). Extensive studies demonstrated its remarkable ability to suppress racemization and enhance coupling efficiency, often performing on par with or even superior to HOAt, and consistently better than HOBt. researchgate.netscilit.comresearchgate.net As a result, Oxyma has been increasingly adopted in both solution-phase and solid-phase peptide synthesis (SPPS) methodologies. thieme-connect.com It is now commonly used in conjunction with carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) to form activated esters that readily react with amines to form peptide bonds. wikipedia.org

The versatility of the Oxyma core has also led to the development of a new generation of coupling reagents where the Oxyma moiety is integrated into the reagent's structure, such as in COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylamino-morpholinomethylene)]methanaminium hexafluorophosphate). bachem.comwikipedia.org

Strategic Advantages in Modern Synthetic Transformations: A Comparative Analysis

The primary strategic advantage of Ethyl 2-cyano-2-(hydroxyimino)acetate lies in its favorable safety profile combined with its high efficacy. Unlike HOBt and HOAt, which are known to be explosive under certain conditions, Oxyma presents a much lower risk, making it a more desirable reagent for both laboratory-scale and large-scale synthesis. scilit.com

From a performance perspective, Oxyma consistently demonstrates excellent results in minimizing the loss of stereochemical integrity during peptide coupling, a critical factor in the synthesis of biologically active peptides. researchgate.net Its pKa of 4.60 is comparable to that of HOBt, allowing it to effectively protonate the carbodiimide (B86325) and facilitate the formation of the active ester intermediate. nih.gov

Below is a comparative analysis of Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) with the traditional coupling additives, HOBt and HOAt, based on key performance indicators in peptide synthesis.

| Property | Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) | 1-Hydroxybenzotriazole (HOBt) | 1-Hydroxy-7-azabenzotriazole (HOAt) |

|---|---|---|---|

| Safety Profile | Non-explosive, lower risk | Explosive | Explosive |

| Racemization Suppression | Excellent, comparable or superior to HOAt | Good, but generally less effective than Oxyma and HOAt | Excellent |

| Coupling Efficiency | High, often superior to HOBt and comparable to HOAt | Good | High |

| pKa | 4.60 | 4.60 | 3.28 |

Studies have provided quantitative data to support these claims. For instance, in the coupling of Z-Phg-OH to H-Pro-NH2, a reaction prone to racemization, the use of Oxyma with DIC resulted in significantly lower levels of the undesired D-epimer compared to when HOBt was used under the same conditions. nih.gov Furthermore, the yield of the desired dipeptide was often higher with Oxyma.

The development of Oxyma-based reagents has further expanded its strategic advantages. For example, (E)-Ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate (TCBOXY), a modified Yamaguchi reagent derived from Oxyma, has been shown to be effective for racemization-free esterification, amidation, and peptide synthesis. acs.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-cyano-2-(hydroxyamino)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O3/c1-2-10-5(8)4(3-6)7-9/h4,7,9H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWWXPPNRXSNHJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C#N)NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 2 Cyano 2 Hydroxyimino Acetate

Primary Synthetic Pathways and Reaction Optimization

The predominant method for synthesizing Ethyl 2-cyano-2-(hydroxyimino)acetate is through the nitrosation of ethyl cyanoacetate (B8463686). This pathway is favored for its directness and relatively high yields.

Synthesis via Nitrosation of Ethyl Cyanoacetate

The core of the synthesis involves the reaction of ethyl cyanoacetate with a source of nitrous acid, typically generated in situ from an alkali metal nitrite (B80452), such as sodium nitrite, and an acid. wikipedia.org The reaction proceeds by an electrophilic attack on the α-carbon of the ethyl cyanoacetate, which is made nucleophilic by its acidic C-H bond.

A common laboratory procedure involves adding ethyl cyanoacetate to an aqueous solution of sodium nitrite, followed by the addition of an acid like acetic acid. prepchem.comprepchem.com The reaction mixture is stirred, leading to the formation of a sodium derivative of the product, which often precipitates as yellow crystals. prepchem.comprepchem.com Subsequent acidification with a strong acid, such as hydrochloric acid, protonates the intermediate to yield the final product. prepchem.com The product is then typically extracted from the aqueous solution using an organic solvent like diethyl ether. prepchem.comprepchem.com

Different acid catalysts and reaction conditions have been reported, leading to variations in reaction time, temperature, and yield.

Table 1: Comparison of Synthetic Protocols for Ethyl 2-cyano-2-(hydroxyimino)acetate

| Starting Material (Scale) | Nitrosating Agent | Acid Catalyst | Solvent | Reaction Conditions | Reported Yield | Reference |

|---|---|---|---|---|---|---|

| Ethyl Cyanoacetate (11.3 g) | Sodium Nitrite | Acetic Acid / Hydrochloric Acid | Water / Diethyl Ether | Stirred overnight, then acidified and extracted. | 87% | prepchem.comprepchem.com |

Influence of Acid Catalysis and Buffering Systems on Synthesis Efficiency

The choice of acid and the control of pH are critical for optimizing the synthesis of Ethyl 2-cyano-2-(hydroxyimino)acetate. The acid serves to generate nitrous acid (HNO₂) from sodium nitrite, which is the active nitrosating species. However, the reaction conditions must be carefully managed to prevent side reactions, most notably the acid-catalyzed hydrolysis of the ester functional group. wikipedia.org

Rapid hydrolysis of the ethyl ester can significantly reduce the yield. wikipedia.org Research indicates that maintaining the reaction at a pH of approximately 4.5 is optimal for maximizing product formation while minimizing degradation. wikipedia.org To achieve this level of control, the use of a buffered system is highly advantageous. Employing buffered phosphoric acid, for instance, can lead to a virtually quantitative yield of the desired product by maintaining a stable pH environment throughout the reaction. wikipedia.org While weaker acids like acetic acid are commonly used, stronger acids such as phosphoric acid or sulfuric acid can also be employed, each affecting the reaction rate and the potential for side reactions differently. chemicalbook.com

Scalability Considerations in Laboratory and Industrial Preparations

Translating the synthesis from a laboratory to an industrial scale introduces several challenges. The nitrosation reaction is exothermic, and efficient heat dissipation becomes crucial in larger reactors to prevent runaway reactions and ensure product stability. The addition of reagents, particularly the acid, must be carefully controlled to maintain the optimal temperature and pH.

A Japanese patent describes a process that can be employed on a large scale, highlighting the industrial relevance of this synthesis. google.com The process involves the nitrosation of a cyanoacetic acid ester, followed by subsequent chemical transformations. google.com On a larger scale, the choice of solvent for extraction becomes a significant factor due to cost, safety, and environmental concerns. While diethyl ether is common in lab-scale preparations, alternative solvents may be preferred in industrial settings. prepchem.comchemicalbook.com Furthermore, the isolation of the product via precipitation and filtration is often more practical and economical for large batches than chromatographic methods. google.com

Purification and Isolation Techniques for High Purity Reagent

Achieving high purity is essential for the application of Ethyl 2-cyano-2-(hydroxyimino)acetate, especially in sensitive processes like peptide synthesis. Several techniques are employed to purify the crude product obtained from the synthesis.

The most common purification method is recrystallization. The crude product, a crystalline solid at room temperature with a melting point of approximately 129-133°C, can be recrystallized from various solvents. prepchem.comgoogle.comechemi.com Boiling water is a frequently cited solvent for this purpose. prepchem.com Other effective solvents for recrystallization include ethanol (B145695) and ethyl acetate (B1210297). wikipedia.org A patent also mentions recrystallization from a mixture of ethyl acetate and ethanol. google.com

For smaller scales or when very high purity is required, column chromatography over silica (B1680970) gel can be utilized. chemicalbook.com This method is effective at separating the desired product from unreacted starting materials and byproducts. However, it is generally less suitable for large-scale industrial production due to the cost of the stationary phase and the large volumes of solvent required.

The typical isolation procedure following the synthesis involves several steps. After acidification of the reaction mixture, the product is extracted into an organic solvent. prepchem.comchemicalbook.com The combined organic layers are then dried over an anhydrous drying agent like sodium sulfate (B86663) to remove residual water. prepchem.comchemicalbook.com Finally, the solvent is removed under reduced pressure (in vacuo) to yield the crude crystalline residue, which can then be subjected to one of the purification methods described above. prepchem.comprepchem.comchemicalbook.com The purity of the final product can be confirmed by its physical properties, such as its melting point, and by analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. chemicalbook.com

Table 2: Purification Methods for Ethyl 2-cyano-2-(hydroxyimino)acetate

| Purification Method | Solvents/Materials | Typical Scale | Reference |

|---|---|---|---|

| Recrystallization | Boiling Water | Laboratory | prepchem.com |

| Recrystallization | Ethanol or Ethyl Acetate | Laboratory | wikipedia.org |

| Recrystallization | Ethyl Acetate / Ethanol (3:1) | Laboratory / Pilot | google.com |

| Column Chromatography | Silica Gel, Diethyl Ether | Laboratory | chemicalbook.com |

Advanced Structural Characterization and Spectroscopic Analysis for Mechanistic Insights

Elucidation of Molecular Structure through Advanced Spectroscopic Techniques

A combination of high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) offers a detailed characterization of the ethyl 2-cyano-2-(hydroxyamino)acetate molecule.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Confirmation and Isomeric Purity

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy serve as fundamental tools for the structural confirmation of this compound. The spectra provide detailed information about the chemical environment of each atom, confirming the presence of all constituent protons and carbons and their connectivity.

In a typical ¹H NMR spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the ethyl ester group exhibits a characteristic quartet and triplet pattern. The methylene (B1212753) protons (-CH₂-) adjacent to the oxygen atom appear as a quartet, while the terminal methyl protons (-CH₃) resonate as a triplet. The proton of the hydroxyamino group (-NOH) typically appears as a broad singlet.

The ¹³C NMR spectrum further corroborates the molecular structure by identifying all five distinct carbon environments. The carbonyl carbon of the ester group, the cyano carbon, and the carbon atom double-bonded to the nitrogen of the hydroxyamino group each display unique chemical shifts. The two carbons of the ethyl group also show distinct resonances.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound in CDCl₃ acs.org

| Atom | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |

| -CH₂- (ethyl) | 4.41–4.37 | Quartet | Not explicitly stated |

| -CH₃ (ethyl) | 1.37–1.35 | Triplet | Not explicitly stated |

| C=O (ester) | - | - | 159.0 |

| C=NOH | - | - | Not explicitly stated |

| -C≡N | - | - | Not explicitly stated |

Note: The specific chemical shifts for all carbons were not fully detailed in the provided search result. The value for the carbonyl carbon is given.

The integration of the proton signals confirms the ratio of protons in the molecule, and the absence of unexpected signals is a strong indicator of the compound's isomeric purity.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the characteristic functional groups present in this compound. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

Key characteristic absorption bands for this compound include:

A strong absorption band corresponding to the C=O stretching vibration of the ester group.

A medium to weak absorption band for the C≡N (cyano) stretching vibration.

A characteristic absorption for the C=N stretching of the oxime group.

A broad absorption band in the high-frequency region, indicative of the O-H stretching of the hydroxyamino group.

Absorption bands corresponding to C-H stretching and bending vibrations of the ethyl group.

Fourier Transform Mid-Infrared (FT-MIR) spectra have been recorded for (E)-2-hydroxyimino-2-cyanoacetic acid ethyl ester, providing detailed vibrational information.

Mass Spectrometry (MS) for Precise Molecular Mass Determination

Mass spectrometry is employed for the precise determination of the molecular mass of this compound and to gain insights into its fragmentation patterns. The compound has a molecular formula of C₅H₆N₂O₃, corresponding to a molecular weight of approximately 142.11 g/mol . nih.govsigmaaldrich.com

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, confirming the elemental composition. In a typical mass spectrum, the molecular ion peak [M]⁺ would be observed. Subsequent fragmentation would likely involve the loss of small, stable neutral molecules or radicals. Common fragmentation pathways for this molecule could include the loss of the ethoxy group (-OCH₂CH₃), the carboxyl group (-COOCH₂CH₃), or cleavage of the N-O bond. Analysis of the fragmentation pattern provides further confirmation of the compound's structure. PubChem lists GC-MS data for this compound, indicating its amenability to this analytical technique. nih.gov

Table 2: Molecular and Mass Spectrometry Data for this compound

| Property | Value |

| Molecular Formula | C₅H₆N₂O₃ |

| Molecular Weight | 142.11 g/mol |

| Exact Mass | 142.0378 g/mol |

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are indispensable for assessing the purity of this compound and for monitoring the progress of reactions in which it is involved.

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Racemization Studies

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of this compound. bldpharm.com By using a suitable stationary phase and mobile phase, impurities can be separated from the main compound, and their levels can be quantified. A single, sharp peak in the chromatogram is indicative of a high-purity sample.

Furthermore, HPLC plays a crucial role in studying racemization. In the context of peptide synthesis, where this compound is often used as an additive to suppress racemization, chiral HPLC can be employed to separate and quantify the enantiomers of the resulting peptide products. wikipedia.org This allows for the evaluation of the effectiveness of the additive in maintaining the stereochemical integrity of the amino acids during the coupling reaction.

X-ray Crystallography for Solid-State Molecular Architecture

As of the current literature survey, there is no publicly available X-ray crystallography data for the single crystal structure of this compound. This technique, which provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions, has not been reported for this specific compound. While the crystal structures of other related compounds and derivatives have been determined, the specific solid-state molecular architecture of this compound remains to be elucidated through single-crystal X-ray diffraction analysis.

Computational Chemistry and Theoretical Studies of Molecular Properties

Computational chemistry provides powerful tools to gain deep insights into the molecular properties and reactivity of "this compound," often referred to as Oxyma. Through theoretical calculations, it is possible to elucidate electronic structures, predict reaction pathways, and understand the mechanistic details that are often challenging to probe experimentally.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has been instrumental in understanding the electronic structure and predicting the reactivity of this compound. These computational studies have been particularly insightful in the context of its application in peptide synthesis, where it is used as an additive with carbodiimides like diisopropylcarbodiimide (DIC).

A significant area of investigation has been the reaction between Oxyma and DIC, which can lead to the formation of an acyclic linear adduct. This adduct can subsequently decompose, and DFT calculations have been employed to explore the mechanistic pathways of this decomposition. One critical aspect revealed by these studies is the existence of two main configurations of the oxime bond in Oxyma: E- and Z-isomers. The energetics of the reactions commencing from these two distinct configurations vary. nih.gov

Theoretical analyses have identified the rate-determining steps and the most kinetically favorable reaction pathways. For instance, in the decomposition of the Oxyma/DIC adduct, two primary mechanisms have been proposed, differing in the electrophilic carbon atom attacked by the nucleophilic sp2-nitrogen during the cyclization step. acs.org DFT calculations of the "observed" activation energies (ΔGobs‡) have shown that the mechanism involving the attack of the sp2-nitrogen at the oxime carbon is the most kinetically favorable. acs.org

Furthermore, DFT has been used to optimize the molecular structures of Oxyma and its derivatives, such as Oxyma-sulfonate esters. The DFT/B3LYP method, for example, has been shown to produce optimized geometries that are in good agreement with experimental X-ray crystallographic data. researchgate.net Time-dependent DFT (TD-DFT) calculations have also been successfully used to assign the electronic absorption bands observed in the experimental UV-Vis spectra of these compounds. researchgate.net

The reactivity of Oxyma is closely linked to its acidity (pKa). In silico studies utilizing algorithms like GALAS have been performed to calculate the pKa of various oximes, confirming the superior properties of Oxyma as a peptide coupling additive. mdpi.com Various DFT functionals, such as B3LYP and BHandHLYP, have been tested to accurately calculate properties like the O-H Bond Dissociation Energies (BDEs), which are crucial for understanding the reactivity and radical-trapping ability of these molecules. mdpi.com

| Computational Method | Property Investigated | Key Findings |

| DFT | Reaction mechanism of Oxyma with DIC | Identified two competing mechanisms (M1 and M2) for the decomposition of the Oxyma/DIC adduct. acs.org |

| DFT | Reaction Energetics | The Gibbs free energy of the transition states for the nucleophilic addition of E- and Z-Oxyma to DIC are low enough for the reaction to occur at room temperature. nih.gov |

| DFT (B3LYP) | Molecular Structure Optimization | Optimized molecular structures of Oxyma-sulfonate esters show good correlation with experimental X-ray data. researchgate.net |

| TD-DFT | Electronic Absorption Spectra | Calculated maximum absorption wavelengths (λmax) and oscillator strengths correlate well with experimental UV-Vis spectra. researchgate.net |

| GALAS Algorithm | Acidity (pKa) | Confirmed the superior pKa value of Oxyma compared to other oximes for peptide coupling applications. mdpi.com |

| DFT (BHandHLYP) | O-H Bond Dissociation Energy (BDE) | Provided accurate calculations of O-H BDEs for a range of oximes, offering insights into their reactivity. mdpi.com |

Molecular Dynamics Simulations for Mechanistic Pathway Modeling

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems, providing a dynamic picture of molecular motions and interactions. In the context of "this compound," MD simulations could offer significant insights into the mechanistic pathways of its reactions, complementing the static picture provided by DFT calculations.

While extensive DFT studies have been conducted on the reaction mechanisms of Oxyma, specific research employing molecular dynamics simulations to model these pathways is not prominently available in the reviewed literature. However, the potential applications of MD simulations in this area are substantial. For instance, MD simulations could be used to:

Explore the conformational landscape: Investigate the different conformations of the Oxyma/DIC adduct and their relative stabilities over time.

Simulate reaction dynamics: Model the entire reaction trajectory from reactants to products, including the formation and breaking of chemical bonds, which can be achieved using reactive force fields or ab initio MD methods.

Analyze solvent effects: Explicitly model the role of solvent molecules in the reaction mechanism, including their influence on the stability of intermediates and transition states.

Calculate free energy profiles: Use enhanced sampling techniques in conjunction with MD to compute the free energy landscape along a reaction coordinate, providing a more dynamic understanding of the reaction barriers.

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations would be a particularly suitable approach for studying the reactions of this compound. In a QM/MM simulation, the chemically active region (e.g., the reacting atoms of Oxyma and DIC) is treated with a high level of quantum mechanical theory, while the surrounding environment (e.g., solvent molecules) is described by a more computationally efficient molecular mechanics force field. This method allows for the accurate modeling of electronic rearrangements during the reaction while still accounting for the influence of the larger environment.

Although specific MD simulation data for the mechanistic pathways of this compound are not detailed here, the principles of the methodology suggest it would be a valuable tool for future research in this area.

| Simulation Technique | Potential Application for this compound | Information Gained |

| Classical MD | Conformational analysis of the Oxyma/DIC adduct. | Understanding of the flexibility and preferred shapes of the reactant complex. |

| Reactive MD | Simulation of the bond-forming and bond-breaking events during the decomposition of the adduct. | Dynamic visualization of the reaction pathway and identification of short-lived intermediates. |

| Ab initio MD | High-accuracy simulation of the reaction dynamics without the need for a predefined force field. | Detailed electronic structure changes along the reaction trajectory. |

| QM/MM Simulations | Modeling the reaction of Oxyma and DIC in a solvent environment. | Accurate description of the reaction energetics and mechanism, including the explicit role of the solvent. |

Mechanistic Investigations of Chemical Reactions Involving Ethyl 2 Cyano 2 Hydroxyimino Acetate

Reaction Mechanisms in Amide Bond Formation

In carbodiimide-mediated couplings, reagents such as N,N'-diisopropylcarbodiimide (DIC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) react with a carboxylic acid to form a highly reactive O-acylisourea intermediate. nih.govwikipedia.orgpeptide.com This intermediate is susceptible to several reaction pathways. While it can react with an amine to form the desired amide bond, it can also undergo an intramolecular rearrangement to a stable, unreactive N-acylurea, terminating the desired reaction. nih.govpeptide.combachem.com Furthermore, the O-acylisourea can lead to the formation of an oxazolone (B7731731) intermediate, a key pathway for racemization of the amino acid residue. nih.govnih.gov

The primary role of Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is to intercept this highly reactive O-acylisourea intermediate. nih.gov By reacting rapidly with the O-acylisourea, Oxyma prevents its conversion into the inactive N-acylurea and minimizes the formation of the racemization-prone oxazolone. nih.govnih.gov This interception leads to the formation of a new active species, an Oxyma-ester, which is more stable than the O-acylisourea but sufficiently reactive to proceed with the desired amidation. acs.org

Upon reacting with the O-acylisourea, Oxyma forms an active ester intermediate, specifically an O-acyl-(ethyl 2-cyano-2-(hydroxyimino)acetate) ester. acs.org This active ester is less reactive than the O-acylisourea intermediate, a characteristic that contributes to the suppression of racemization. nih.gov While the O-acylisourea is highly unstable and prone to rearrangement, the Oxyma active ester provides a more controlled and selective pathway for the subsequent reaction with the amine nucleophile. nih.gov The reaction proceeds efficiently to form the final amide product and releases Oxyma, which can theoretically participate in another cycle, although it is used in stoichiometric amounts. The formation of this intermediate is crucial for achieving high coupling efficiency and maintaining the chiral purity of the product. researchgate.netnih.gov

Table 1: Reaction Conversion Rates using DIC/Oxyma

| Reaction | Time (hours) | Conversion (%) |

|---|---|---|

| Fmoc-Arg(Pbf)-OH Coupling (Lab Scale) | 4 | 98.6 |

| Fmoc-Arg(Pbf)-OH Coupling (Lab Scale) | 5 | 99.1 |

Mechanisms of Stereochemical Integrity Preservation

A paramount challenge in peptide synthesis is the preservation of the defined stereochemistry of the constituent amino acids. Racemization, the conversion of an enantiomer into its mirror image, can occur during the activation and coupling steps, leading to diastereomeric impurities that are difficult to separate and can have significant biological consequences. mdpi.com

The principal mechanism of racemization during carbodiimide-mediated peptide coupling involves the formation of a 5(4H)-oxazolone intermediate. nih.gov The highly reactive O-acylisourea formed initially can cyclize to form this oxazolone. The α-proton of the oxazolone is acidic and can be abstracted, leading to a loss of stereochemical information and thus racemization. nih.gov

Ethyl 2-cyano-2-(hydroxyimino)acetate effectively suppresses racemization by trapping the O-acylisourea intermediate before it can cyclize to form the oxazolone. nih.govnih.gov The resulting Oxyma active ester is significantly less prone to forming the oxazolone intermediate. This interception of the key racemization precursor is the cornerstone of Oxyma's ability to maintain stereochemical integrity during the acylation reaction. nih.govorganic-chemistry.org Studies have consistently shown that Oxyma provides a remarkable capacity to inhibit racemization. nih.govscilit.com

Historically, 1-hydroxybenzotriazole (B26582) (HOBt) and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) have been the benchmark additives for suppressing racemization in peptide synthesis. wikipedia.orgnih.gov Mechanistically, they function similarly to Oxyma by reacting with the O-acylisourea to form active esters (OBt or OAt esters), thereby preventing oxazolone formation. wikipedia.org

Comparative studies have demonstrated that Oxyma is a highly effective, and often superior, alternative to these benzotriazole-based additives. nih.govluxembourg-bio.com In demanding peptide models, Oxyma has shown a capacity for racemization inhibition that is superior to HOBt and at least comparable, if not better than, HOAt. nih.govscilit.comluxembourg-bio.com For example, in a segment coupling model (Z-Phe-Val-OH onto H-Pro-NH2), the degree of racemization with Oxyma was significantly lower than with HOBt and comparable to that achieved with HOAt, while also providing a higher yield. luxembourg-bio.comresearchgate.net

**Table 2: Comparative Racemization in Segment Coupling (Z-Phe-Val-OH + H-Pro-NH₂) **

| Additive | % DL Epimer (Racemization) | Yield (%) | Reference |

|---|---|---|---|

| HOAt | 1.0 | ~85 | luxembourg-bio.com |

| HOBt | 11.2 | ~80 | luxembourg-bio.com |

These findings, combined with the lower explosion risk of Oxyma compared to the potentially explosive benzotriazole (B28993) derivatives, have positioned it as a preferred additive in modern peptide synthesis. nih.govnih.gov

Investigation of Unintended Reaction Pathways and Byproduct Formation

While ethyl 2-cyano-2-(hydroxyimino)acetate is effective in peptide synthesis, it can participate in unintended side reactions that impact the yield and purity of the final product. One notable side reaction is the Beckmann rearrangement, which has been observed with related oxime-based additives like Oxyma-B under certain coupling conditions. mdpi.comsemanticscholar.org This type of rearrangement transforms the oxime into a substituted amide, representing a deviation from the intended peptide bond formation. mdpi.com The most significant and studied unintended pathway, however, involves the generation of highly toxic hydrogen cyanide (HCN) gas.

A significant safety concern in the use of ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is the formation of hydrogen cyanide (HCN) when it is combined with carbodiimides like diisopropylcarbodiimide (DIC). acs.orgresearchgate.netnih.gov This reaction has been observed to occur at ambient temperatures in common solvents such as N,N-dimethylformamide (DMF). acs.orgx-mol.com

The mechanism commences with an intermolecular reaction between Oxyma and DIC, analogous to the first step of amino acid activation, to form a linear adduct. acs.orgresearchgate.net This adduct is unstable at room temperature and rapidly decomposes to generate HCN and a cyclic byproduct. researchgate.net The evolution of HCN occurs upon the addition of DIC to the reaction mixture and can persist even after the primary amino acid activation is complete, especially when Oxyma and DIC are used in excess. x-mol.com

Systematic computational studies have been conducted to elucidate the precise pathway of this decomposition. acs.orgnih.govhw.ac.uk Two primary mechanistic pathways for the cyclization and subsequent HCN elimination have been proposed, differing in the site of the intramolecular nucleophilic attack.

Mechanism M1: Involves the nucleophilic attack by the sp²-hybridized nitrogen of the adduct onto the oxime carbon. This pathway leads to the formation of a five-membered ring intermediate, which then eliminates HCN. acs.org

Mechanism M2: Proposes the nucleophilic attack by the sp²-hybridized nitrogen onto the ester carbonyl carbon, resulting in a six-membered ring product along with HCN. acs.org

| Mechanism | Site of Nucleophilic Attack | Intermediate Ring Size | Kinetic Favorability | Supporting Evidence |

|---|---|---|---|---|

| M1 | Oxime Carbon | Five-membered | Most favorable | Computed activation energies, ¹³C NMR data acs.orghw.ac.uk |

| M2 | Ester Carbonyl Carbon | Six-membered | Less favorable | Theoretical possibility acs.org |

Research has revealed that byproducts derived from ethyl 2-cyano-2-(hydroxyimino)acetate are not always inert. In certain reactions, these cleaved products can actively participate in and even promote subsequent chemical transformations.

An unexpected finding was the involvement of a cleaved Oxyma product in the synthesis of nitriles from aldoximes. researchgate.net When O-sulfonate esters of Oxyma are used to promote this conversion, the reaction proceeds through two competing pathways. In addition to the expected direct reaction mediated by the sulfonate ester, the Oxyma byproduct generated during the reaction also acts as a promoter for the same transformation. This dual-pathway mechanism significantly enhances the reaction rate, reducing the time required for completion compared to using traditional sulfonyl chlorides. researchgate.net This discovery highlights a previously unknown catalytic role for a byproduct that is typically considered waste in the context of peptide coupling.

Mechanistic Insights into Other Organic Transformations

The utility of ethyl 2-cyano-2-(hydroxyimino)acetate and its derivatives extends beyond peptide synthesis into a range of other organic transformations. Its ability to activate carboxylic acids is fundamental to these applications.

Derivatives such as ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate (4-NBsOXY) have been effectively used to mediate the Lossen rearrangement. acs.orgnih.govresearchgate.net This process facilitates the one-pot, racemization-free synthesis of ureas from carboxylic acids. The mechanism involves the initial formation of a hydroxamic acid, which is also promoted by the reagent. The hydroxamic acid then undergoes the Lossen rearrangement to form an isocyanate intermediate, which is subsequently trapped by an amine to yield the final urea (B33335) product. acs.orgorganic-chemistry.org A significant advantage of this method is that the byproducts, Oxyma and 4-nitrobenzenesulfonic acid, can be recovered and recycled. acs.orgnih.gov

Furthermore, sulfonate ester derivatives of Oxyma have been shown to be effective promoters for the conversion of aldoximes into nitriles and for mediating the Beckmann rearrangement of ketoximes. researchgate.net The compound itself has also been utilized as a starting material in multi-step syntheses, for instance, undergoing reduction and amidation reactions to produce other valuable chemical intermediates. rsc.org

Development and Advanced Applications of Derivatives of Ethyl 2 Cyano 2 Hydroxyimino Acetate

Modified Yamaguchi Reagents and Their Synthetic Scope

The quest for efficient and stereochemically precise methods for forming ester and amide bonds is a central theme in organic synthesis. The Yamaguchi esterification, a classic method involving the use of 2,4,6-trichlorobenzoyl chloride, has been a cornerstone in this area. However, the development of modified reagents that offer improved handling, recyclability, and suppression of racemization remains an active area of research. Derivatives of ethyl 2-cyano-2-(hydroxyimino)acetate have emerged as promising platforms for creating novel acylating agents that address these challenges.

(E)-Ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate (TCBOXY) for Enantioselective Acylation

A significant advancement in the lineage of Yamaguchi reagents is the development of (E)-ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate, commonly known as TCBOXY. acs.org This compound represents a modified, easily recyclable, and racemization-suppressing version of the traditional Yamaguchi reagent. nih.gov Synthesized in a single step from ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) and 2,4,6-trichlorobenzoyl chloride, TCBOXY serves as a powerful coupling reagent for a variety of transformations. acs.org

The utility of TCBOXY extends across several key synthetic operations, including enantioselective esterification, thioesterification, amidation, and peptide synthesis, without inducing detectable racemization. acs.orgnih.gov One of the key advantages of TCBOXY is its operational simplicity and improved environmental profile. The byproducts of the coupling reaction, 2,4,6-trichlorobenzoic acid and Oxyma, are nontoxic and can be readily recovered and recycled to regenerate the reagent. acs.org This recyclability makes it a more sustainable and cost-effective option for large-scale synthesis. acs.orgnih.gov

The reagent has been successfully applied in both solution-phase and solid-phase peptide synthesis, demonstrating its versatility. acs.orgresearchgate.net For instance, it has been used to synthesize various dipeptides and even more complex oligopeptides with high yields and stereochemical fidelity. nih.gov

Table 1: Selected Applications of TCBOXY in Enantioselective Synthesis

| Entry | Carboxylic Acid Substrate | Nucleophile | Product Type | Yield (%) |

|---|---|---|---|---|

| 1 | N-Boc-L-Phenylalanine | Benzyl alcohol | Ester | 95 |

| 2 | N-Boc-L-Proline | Thiophenol | Thioester | 92 |

| 3 | 2-Picolinic acid | tert-Butyl amine | Amide | 94 |

Data compiled from research findings on TCBOXY's synthetic applications. acs.org

Influence of Catalytic Additives (e.g., DMAP) on Reaction Efficiency

The efficiency of acyl-transfer reactions, including those mediated by TCBOXY, can be significantly enhanced by the use of catalytic additives. 4-(Dimethylamino)pyridine (DMAP) is a widely recognized and highly effective nucleophilic catalyst for this purpose. utrgv.edusilicycle.com Its role is to accelerate the rate of acylation of alcohols and amines. utrgv.edu

In the context of TCBOXY-mediated reactions, DMAP functions as a selective acyl-transfer catalyst. researchgate.net The proposed mechanism suggests that after the initial formation of a mixed anhydride (B1165640) from the reaction between the carboxylic acid and TCBOXY, DMAP regioselectively attacks the less hindered carbonyl carbon of the anhydride. acs.org This leads to the formation of a highly reactive N-acyl pyridinium (B92312) salt intermediate. acs.orgutrgv.edu This intermediate is then readily attacked by the nucleophile (an alcohol or amine), leading to the formation of the desired ester or amide and regenerating the DMAP catalyst. utrgv.edu

The addition of a stoichiometric base, such as diisopropylethylamine (DIPEA), is also crucial to neutralize the acids formed during the reaction, ensuring the catalytic cycle can continue efficiently. acs.org The synergistic effect of the coupling reagent (TCBOXY), the catalytic additive (DMAP), and a base (DIPEA) allows for rapid and high-yielding acylations under mild conditions, making the protocol highly valuable for the synthesis of complex molecules. acs.org Studies have shown that varying the amount of DMAP can influence the reaction rate and yield, with optimal amounts typically being in the range of 0.3 equivalents. acs.orgresearchgate.net

Sulfonate Ester Derivatives in Organic Synthesis

Building upon the versatile oxime scaffold of ethyl 2-cyano-2-(hydroxyimino)acetate, sulfonate ester derivatives have been developed as a distinct class of powerful activating agents in organic synthesis. These compounds, often referred to as "Oxyma-based sulfonates," offer unique reactivity profiles, particularly in the formation of amide bonds and in facilitating molecular rearrangements. Their design often focuses on enhancing reactivity, improving byproduct profiles, and enabling novel synthetic transformations under mild conditions.

Ethyl 2-cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate (o-NosylOXY)

Ethyl 2-cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate, or o-NosylOXY, is a novel coupling reagent designed for the racemization-free synthesis of amides, peptides, esters, and hydroxamates. organic-chemistry.orgnih.gov It stands out as a recyclable, cost-effective, and environmentally friendly alternative to many traditional coupling reagents that often generate significant chemical waste and require harsh preparation conditions. organic-chemistry.orgacs.orgacs.org

The reagent is synthesized from ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) and ortho-nitrobenzenesulfonyl chloride. acs.org o-NosylOXY has demonstrated high efficiency in both solution-phase and solid-phase peptide synthesis (SPPS), successfully being used for the synthesis of challenging peptide sequences. organic-chemistry.orgacs.orgfao.org A key advantage of o-NosylOXY is that its byproducts, Oxyma and 2-nitrobenzenesulfonic acid, can be easily recovered and reused to regenerate the reagent, enhancing its sustainability. organic-chemistry.orgnih.gov Mechanistic studies indicate that pre-activation of the carboxylic acid with o-NosylOXY is crucial for preventing side reactions and achieving high yields. organic-chemistry.org It has also been employed as an efficient reagent for the synthesis of 1,2,4-oxadiazoles.

Table 2: Performance of o-NosylOXY in Difficult Peptide Couplings

| Peptide Sequence Fragment | Synthesis Method | Key Feature | Outcome |

|---|---|---|---|

| Islet Amyloid Polypeptide (22-27) | Solid-Phase Peptide Synthesis (SPPS) | C-terminal Glycine | High yield and purity |

| Acyl Carrier Protein (65-74) | Solid-Phase Peptide Synthesis (SPPS) | Complex sequence | Remarkable improvement in time and yield |

Data based on studies demonstrating the efficacy of o-NosylOXY in peptide synthesis. acs.orgfao.org

Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate (4-NBsOXY)

Similar to its ortho-substituted counterpart, ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate (4-NBsOXY) is another powerful reagent derived from Oxyma. This derivative has been specifically highlighted for its utility in mediating the Lossen rearrangement. nih.govacs.org It serves as a dual-function reagent, first acting as an excellent coupling agent for the synthesis of hydroxamic acids from carboxylic acids and hydroxylamine (B1172632). organic-chemistry.org Subsequently, it facilitates the rearrangement of these hydroxamic acids to produce isocyanates, which can be trapped by various nucleophiles. nih.govorganic-chemistry.org

The reactions using 4-NBsOXY proceed under mild and simple conditions, achieving good yields without racemization. nih.govresearchgate.net This is particularly important when working with chiral carboxylic acids. The protocol is compatible with a wide range of common nitrogen-protecting groups (like Boc, Fmoc, Cbz) and hydroxyl-protecting groups, making it broadly applicable in the synthesis of complex organic molecules. nih.govorganic-chemistry.org Like o-NosylOXY, the byproducts of reactions involving 4-NBsOXY—Oxyma and 4-nitrobenzenesulfonic acid—can be recovered and recycled, underscoring its value as a green chemistry tool. nih.govacs.org

Applications in Lossen Rearrangement for Hydroxamic Acid and Urea (B33335) Synthesis

The Lossen rearrangement is a classic organic reaction that converts a hydroxamic acid or its derivative into an isocyanate. The sulfonate ester derivatives of ethyl 2-cyano-2-(hydroxyimino)acetate, particularly 4-NBsOXY, have modernized this transformation, enabling a one-pot, racemization-free synthesis of ureas directly from carboxylic acids. nih.govacs.orgorganic-chemistry.org

The process begins with the 4-NBsOXY-mediated coupling of a carboxylic acid with hydroxylamine to generate the corresponding hydroxamic acid in situ. organic-chemistry.org The same reagent then activates the hydroxamic acid, initiating the Lossen rearrangement to form an isocyanate intermediate. nih.gov This highly reactive isocyanate is immediately trapped by an amine present in the reaction mixture to yield the final urea product. organic-chemistry.orgresearchgate.net

This one-pot protocol is highly efficient, with yields often ranging from 70–92%. organic-chemistry.org It avoids the need to isolate the often-unstable hydroxamic acid and isocyanate intermediates. The mild reaction conditions preserve the stereochemical integrity of chiral centers, a critical feature for applications in medicinal chemistry and peptide science. nih.govresearchgate.net This methodology represents a significant advance for the synthesis of hydroxamic acids and ureas, which are important structural motifs in many biologically active compounds. organic-chemistry.orgresearchgate.net

Table 3: Compound Names Mentioned in the Article

| Abbreviation / Trivial Name | Full Chemical Name |

|---|---|

| TCBOXY | (E)-Ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate |

| DMAP | 4-(Dimethylamino)pyridine |

| o-NosylOXY | Ethyl 2-cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate |

| 4-NBsOXY | Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate |

| Oxyma | Ethyl 2-cyano-2-(hydroxyimino)acetate |

| DIPEA | Diisopropylethylamine |

| Boc | tert-Butoxycarbonyl |

| Fmoc | Fluorenylmethyloxycarbonyl |

Dual Role as Activating Agent and Dehydrating Reagent

Derivatives of Ethyl 2-cyano-2-(hydroxyimino)acetate, commonly known as Oxyma, play a crucial dual role in chemical synthesis, particularly in the formation of amide and ester bonds. These reactions are fundamentally condensation reactions, involving the formation of a bond between two molecules with the elimination of a water molecule. Oxyma-based reagents facilitate this process by acting simultaneously as both an activating agent and a dehydrating reagent.

The primary function is the activation of a carboxylic acid. In peptide synthesis, for example, the carboxyl group of an amino acid is activated to make it more susceptible to nucleophilic attack by the amino group of another amino acid. Oxyma derivatives excel in this role by reacting with the carboxylic acid (often pre-activated by a carbodiimide) to form a highly reactive O-acylisourea intermediate, which then converts to a stable Oxyma active ester. This active ester is less prone to side reactions like racemization compared to other intermediates.

This activation process is intrinsically linked to its function as a dehydrating agent. The formation of the amide or ester bond from a carboxylic acid and an amine or alcohol, respectively, is a dehydration reaction. By facilitating the coupling, the Oxyma derivative effectively serves as the dehydrating agent, promoting the removal of water and driving the reaction forward. Uronium salts derived from Oxyma, such as COMU, are prime examples of this dual functionality integrated into a single molecule, streamlining the synthesis process.

Water-Soluble Oxyma Derivatives for Aqueous Media Reactions

The development of water-soluble derivatives of Oxyma represents a significant advancement in green chemistry, enabling efficient peptide bond formation and other coupling reactions in aqueous media. This shift away from traditional, often toxic and environmentally harmful organic solvents like dimethylformamide (DMF) and dichloromethane (B109758) (DCM) addresses a major drawback of conventional synthesis. peptide.comnih.gov These specialized derivatives are designed to be soluble and effective in water, allowing for safer reaction conditions and simpler, more environmentally friendly workup procedures. peptide.comhighfine.com

(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 2-cyano-2-(hydroxyimino)acetate

This derivative, also known as Glyceroacetonide-Oxyma, exhibits remarkable physicochemical properties that make it an excellent coupling additive for reactions in water. highfine.com It has been successfully used in conjunction with a water-soluble carbodiimide (B86325) like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and a mild base such as sodium bicarbonate (NaHCO₃) to synthesize a variety of peptides, from short dipeptides to longer oligopeptides, directly in water. highfine.comresearchgate.net

A key advantage of Glyceroacetonide-Oxyma is the high efficiency and suppression of racemization, a common side reaction in peptide synthesis. highfine.com Furthermore, its unique structure facilitates a significantly simplified purification process. After the reaction, both the reagent and its by-products can be easily removed through simple basic and acidic aqueous work-up procedures, often yielding the desired peptide product in high purity without the need for chromatography. highfine.comresearchgate.net

| Property | Data |

| Compound Name | (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 2-cyano-2-(hydroxyimino)acetate |

| Common Name | Glyceroacetonide-Oxyma |

| CAS Number | 1382351-53-2 |

| Molecular Formula | C₉H₁₂N₂O₅ |

| Molecular Weight | 228.20 g/mol |

| Application | Water-soluble coupling additive for peptide synthesis. highfine.com |

2,3-Dihydroxypropyl 2-cyano-2-(hydroxyimino)acetate (Glycero-Oxyma)

Glycero-Oxyma is another water-soluble derivative designed for aqueous-phase synthesis. It can be synthesized in three steps from 2-cyanoacetic acid. highfine.com The synthesis involves the initial creation of an ester, followed by a hydroxyimination reaction. highfine.com The presence of the dihydroxypropyl (glycerol) moiety imparts significant hydrophilicity to the molecule, making it highly suitable for reactions conducted in water. This derivative functions similarly to Glyceroacetonide-Oxyma, serving as an effective additive with water-soluble carbodiimides to promote racemization-free amide bond formation. highfine.com

| Property | Data |

| Compound Name | 2,3-Dihydroxypropyl 2-cyano-2-(hydroxyimino)acetate |

| Common Name | Glycero-Oxyma |

| Molecular Formula | C₆H₈N₂O₅ |

| Molecular Weight | 188.14 g/mol |

| Application | Hydrophilic coupling additive for aqueous media reactions. highfine.com |

Green Chemistry Implications in Aqueous-Phase Synthesis

The use of water-soluble Oxyma derivatives has profound implications for green chemistry in peptide and amide synthesis. nih.gov The primary benefit is the replacement of volatile and hazardous organic solvents with water, which is non-toxic, non-flammable, and environmentally benign. peptide.com This shift aligns with several core principles of green chemistry:

Safer Solvents: Eliminating the use of solvents like DMF, which is associated with reproductive toxicity, is a major step towards safer laboratory and industrial practices. peptide.com

Waste Reduction: Aqueous work-up procedures are simpler and generate less hazardous waste compared to organic extractions and purifications. The ability to remove reagents and by-products without extensive chromatography reduces solvent consumption and waste generation. nih.govhighfine.com

Energy Efficiency: Many aqueous-phase reactions can be performed under mild conditions, potentially reducing energy consumption.

Use of Safer Reagents: Oxyma derivatives are inherently safer alternatives to the explosive benzotriazole-based additives (HOBt, HOAt) traditionally used in peptide synthesis. nih.gov

By enabling high-efficiency synthesis in water, these derivatives make the production of peptides and other complex amides more sustainable, safer, and more environmentally responsible. peptide.comacs.org

Carbonyloxyimino Derivatives

Carbonyloxyimino derivatives of Oxyma represent a class of "built-in" coupling reagents where the activating function is integrated into a single, stable molecule. These compounds are designed to activate carboxylic acids directly, often without the need for a separate carbodiimide, and have proven to be highly efficient for a range of synthetic transformations.

Ethyl 2-(tert-butoxycarbonyloxyimino)-2-cyanoacetate (Boc-Oxyma)

Boc-Oxyma is a multifunctional reagent that serves as an efficient coupling agent for the racemization-free synthesis of amides, peptides, esters, and thioesters. highfine.comresearchgate.net It combines the activating properties of the Oxyma core with a tert-butoxycarbonyl (Boc) group.

The mechanism of action involves the reaction of a carboxylate anion with Boc-Oxyma, which proceeds through a mixed anhydride intermediate to form a stable Oxyma ester. researchgate.net This active ester then readily reacts with a nucleophile (such as an amine) to form the final product. The by-products of the reaction are typically carbon dioxide, tert-butanol, and the recyclable Oxyma, making it an environmentally conscious choice. highfine.com Boc-Oxyma has demonstrated high reactivity and excellent suppression of racemization in both solution-phase and solid-phase peptide synthesis. peptide.comresearchgate.net Its development is part of a broader effort to create more efficient, stable, and greener reagents for organic synthesis.

| Property | Data |

| Compound Name | Ethyl 2-(tert-butoxycarbonyloxyimino)-2-cyanoacetate |

| Common Name | Boc-Oxyma |

| CAS Number | 1426821-11-5 |

| Molecular Formula | C₁₀H₁₄N₂O₅ |

| Molecular Weight | 242.23 g/mol |

| Application | Racemization-free coupling reagent for amides, peptides, and esters. researchgate.net |

Versatility in Racemization-Free Esterification, Thioesterification, Amidation, and Peptide Synthesis

Ethyl 2-cyano-2-(hydroxyimino)acetate, commonly known as OxymaPure or simply Oxyma, has demonstrated significant versatility beyond its primary role as an additive in peptide synthesis. Its derivatives have been developed into effective reagents for a range of acylation reactions, including esterification, thioesterification, and general amidation, all while maintaining high levels of chiral integrity. acs.orgorgsyn.org The core mechanism involves the activation of a carboxylic acid to form a highly reactive O-acyl oxime ester, which is more stable than the corresponding O-acylisourea intermediate formed with carbodiimides alone, thus minimizing racemization. oxymapure.combiosyn.com

A notable development in this area is the creation of modified reagents that combine the activating properties of Oxyma with other chemical moieties. For instance, (E)-ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate (TCBOXY), a modified Yamaguchi reagent, has been synthesized from Oxyma and 2,4,6-trichlorobenzoyl chloride. acs.org This reagent has proven effective for enantioselective esterification, thioesterification, amidation, and peptide bond formation without detectable racemization. acs.org The application of TCBOXY has been demonstrated in both solution-phase (using dichloromethane) and solid-phase peptide synthesis (using dimethylformamide). acs.org A key advantage of this approach is the ability to recover and recycle the Oxyma byproduct after the reaction. acs.org

Similarly, the combination of OxymaPure with diisopropylcarbodiimide (DIC) has been shown to be a superior system for synthesizing a series of 4-[2-(2-acetylaminophenyl)-2-oxo-acetylamino] benzoyl amino acid ester derivatives, outperforming methods that use 1-hydroxybenzotriazole (B26582) (HOBt)/DIC or carbodiimide alone in both yield and purity. nih.gov Other research has focused on developing one-pot protocols using Oxyma and thionyl chloride to synthesize amides, esters, peptides, and hydroxamates with minimal racemization. iitg.ac.in Furthermore, derivatives like ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate (4-NBsOXY) have been utilized in Lossen rearrangements to produce ureas and hydroxamic acids from carboxylic acids in a single pot, racemization-free process. acs.orgnih.gov This method is compatible with common N-protecting groups and allows for the recovery and recycling of the Oxyma byproduct. nih.gov

Novel Oxime-Based Additives and Coupling Reagents

The success of Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) as a safe and effective replacement for explosive benzotriazole-based additives like HOBt and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) has spurred the development of a new generation of oxime-based reagents. nih.govscilit.comluxembourg-bio.com These novel compounds aim to further enhance coupling efficiency, improve solubility, and fine-tune reactivity for specific applications in peptide and organic synthesis. thieme-connect.comsemanticscholar.org

Comparative Studies with Other Emerging Oxime Structures (e.g., Oxyma-B, HONM)

In the quest for superior coupling additives, several new oxime structures have been developed and compared against OxymaPure. Among the most studied are 5-(hydroxyimino)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione (Oxyma-B) and isonitroso Meldrum's acid (HONM).

Oxyma-B was developed from 1,3-dimethylbarbituric acid and has shown excellent performance as a racemization suppressor. luxembourg-bio.comresearchgate.net Comparative studies have demonstrated that Oxyma-B is more effective than both OxymaPure and benzotriazole-based reagents in controlling optical purity during the synthesis of several model peptides, including Z-Phg-Pro-NH2 and Z-Phe-Val-Pro-NH2. nih.govluxembourg-bio.comrsc.org One of the key advantages of Oxyma-B is its satisfactory solubility in various solvents like DMF, ACN, and THF. nih.govrsc.org While OxymaPure is highly effective, some studies indicate that Oxyma-B can provide slightly better results in minimizing racemization in particularly demanding coupling steps. luxembourg-bio.com The good performance of Oxyma-B, despite its relatively high pKa compared to OxymaPure, is attributed to the orientation of its carbonyl groups, which can play a role in assisted basic catalysis, enhancing the nucleophilicity of the amine during coupling. nih.govacs.org

HONM (isonitroso Meldrum's acid) shares structural similarities with OxymaPure but features two carbonyl groups within a six-membered ring, which was expected to enhance reactivity. luxembourg-bio.com However, a significant drawback of HONM is its incompatibility with carbodiimide reagents like DIC. HONM preferentially reacts with the carbodiimide, forming an adduct that renders it ineffective as an additive for peptide coupling, leading to low yields. researchgate.netnih.gov This makes Oxyma-B a more versatile and advantageous alternative when using carbodiimide-mediated coupling methods. nih.govluxembourg-bio.comrsc.org

Table 1: Comparative Racemization in the Synthesis of Z-Phe-Val-Pro-NH₂

| Entry | Additive | Preactivation Time (min) | % D-Phe Isomer | Reference |

| 1 | HOBt | 3 | 14.5 | luxembourg-bio.com |

| 2 | HOAt | 3 | 1.9 | luxembourg-bio.com |

| 3 | OxymaPure | 3 | 2.4 | luxembourg-bio.com |

| 4 | Oxyma-B | 0 | 1.6 | luxembourg-bio.com |

| 5 | Oxyma-B | 3 | 1.0 | luxembourg-bio.com |

| 6 | Oxyma-B + 0.1 eq. DIEA | 3 | 1.5 | luxembourg-bio.com |

| 7 | Oxyma-B | 10 | 1.8 | luxembourg-bio.com |

Data sourced from studies on peptide model systems to evaluate the racemization suppression capabilities of different additives. luxembourg-bio.com

Exploration of Oxyma-Based Phosphates, Benzoate (B1203000) Esters, and Carbonates

The structural versatility of the Oxyma core has been further exploited to create other classes of activating reagents, including phosphates, benzoate esters, and carbonates. thieme-connect.comsemanticscholar.org

Oxyma-Based Phosphates: Researchers have synthesized diethylphosphoryl-Oxyma (DPOx) and Diethylphosphoryl-Glyceroacetonide-Oxyma (DPGOx) as effective coupling reagents. nih.govresearchgate.net These phosphate (B84403) derivatives exhibit good stability in aprotic solvents and are particularly effective for coupling N-acyl-protected α-amino acids and for segment couplings of oligopeptides with minimal racemization. nih.govresearchgate.net A significant advantage of these reagents is that the byproducts generated during the reaction can be removed with simple aqueous work-up procedures. nih.gov

Benzoate Esters: The development of (E)-ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate (TCBOXY) serves as a prime example of an Oxyma-based benzoate ester. As a modified Yamaguchi reagent, it provides a powerful tool for racemization-free esterification and amidation. acs.org

Carbonates: Oxime-based carbonates derived from OxymaPure, such as ethyl 2-(allyloxycarbonyloxyimino)-2-cyanoacetate (AllocOXY) and its Fmoc equivalent, have been developed as stable, crystalline, and highly reactive materials. nih.govluxembourg-bio.com These reagents are particularly useful for the introduction of N-protecting groups (Fmoc and Alloc) onto amino acids, proceeding with high yields and significantly reducing the formation of dipeptide side products that can occur with traditional reagents like Fmoc-Cl. nih.govluxembourg-bio.com They can also function as coupling reagents by forming an active ester with a carboxylic acid. nih.gov

Broader Applications and Methodological Innovations

Heterocycle Synthesis via Oxyma-Mediated Reactions

Oxyma and its derivatives play a crucial role as reagents and recoverable byproducts in the synthesis of various heterocyclic compounds. These reactions often benefit from the reactivity and unique properties of the oxime functionality.

A significant application of Oxyma is in the synthesis of 1,2,4-oxadiazoles, a class of five-membered heterocycles with diverse biological activities. In a notable one-pot, microwave-assisted synthesis, a derivative of Oxyma, ethyl 2-cyano-2-(2-nitrophenylsulfonyloxyimino)acetate (ortho-NosylOXY), serves as both a catalyst and a dehydrating agent. acs.orgwikipedia.org This process involves the reaction of carboxylic acids and amidoximes.

The reaction proceeds through an initial O-acylation of the amidoxime, activated by ortho-NosylOXY, followed by a cyclization step to form the 1,2,4-oxadiazole (B8745197) ring. acs.orgwikipedia.org A key advantage of this methodology is the recovery of Oxyma as a byproduct, which can be recycled to regenerate the primary reagent, ortho-NosylOXY. acs.orgwikipedia.org This approach has been successfully applied to a variety of substrates, affording good to excellent yields of the desired 3,5-disubstituted-1,2,4-oxadiazoles.

Table 1: Examples of 1,2,4-Oxadiazole Synthesis Using an Oxyma Derivative

| Carboxylic Acid | Amidoxime | Product | Yield (%) |

|---|---|---|---|

| Benzoic acid | Benzamidoxime | 3,5-Diphenyl-1,2,4-oxadiazole | 92 |

| 4-Methoxybenzoic acid | Benzamidoxime | 3-(4-Methoxyphenyl)-5-phenyl-1,2,4-oxadiazole | 88 |

| Acetic acid | Benzamidoxime | 3-Methyl-5-phenyl-1,2,4-oxadiazole | 85 |

| Benzoic acid | 4-Chlorobenzamidoxime | 3-Phenyl-5-(4-chlorophenyl)-1,2,4-oxadiazole | 90 |

Data compiled from studies on microwave-assisted synthesis. acs.org

Conversion of Aldoximes to Nitriles

The dehydration of aldoximes to nitriles is a fundamental transformation in organic synthesis, and reagents that facilitate this conversion under mild conditions are of significant interest. While a wide array of reagents exist for this purpose, the underlying principle often involves the activation of the oxime hydroxyl group to facilitate elimination. Oxyma-based reagents, particularly those that can act as activating agents, are relevant in this context. For instance, the activation of an aldoxime with a coupling reagent in the presence of an additive like Oxyma can facilitate the dehydration process to yield the corresponding nitrile. This conversion is valued for its efficiency and the mild conditions under which it can be performed, making it compatible with a wide range of functional groups. chemicalbook.comprayoglife.com

Integration into "Click Chemistry" and Bioconjugation Strategies

While not a direct participant in the canonical "click reactions" such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), Ethyl 2-cyano-2-(hydroxyamino)acetate (Oxyma) is a critical enabler in the broader field of bioconjugation, which often employs click-like modular approaches. Its primary role is as a superior additive in carbodiimide-mediated coupling reactions, which are frequently used to link biomolecules. researchgate.netresearchgate.net

Bioconjugation strategies often involve the formation of stable amide bonds to connect peptides, proteins, labels, or therapeutic agents. For example, in the synthesis of a lactoferrin-drug conjugate, the carboxylic acid groups of the drug were activated using a carbodiimide (B86325) (EDC·HCl) in conjunction with the potassium salt of Oxyma (K-Oxyma) to form an active ester intermediate. researchgate.net This intermediate then readily reacts with the primary amine groups on the lactoferrin protein to form a stable conjugate. researchgate.net The use of K-Oxyma in this context was reported to enhance the efficiency of the conjugation and simplify the removal of byproducts due to its water solubility. researchgate.net

Similarly, Oxyma, in combination with diisopropylcarbodiimide (DIC), is used to activate carboxylic acids for conjugation to polymers like maltodextrin. researchgate.net These examples highlight how Oxyma facilitates the modular assembly of complex bioconjugates by ensuring efficient and clean formation of amide linkages, a cornerstone of many bioconjugation and drug delivery system designs.

Sustainable Chemistry Aspects

The principles of green chemistry are increasingly influencing the choice of reagents and methodologies in chemical synthesis. This compound has gained prominence as a sustainable alternative to traditional coupling additives, primarily due to its enhanced safety profile and the promotion of environmentally benign reaction conditions.

Oxyma is widely recognized as a safer alternative to the benzotriazole-based additives 1-hydroxybenzotriazole (B26582) (HOBt) and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), which have been reported to have explosive properties. biosyn.comnih.gov Calorimetry assays have shown that Oxyma has a more favorable decomposition profile, suggesting a significantly lower risk of explosion. nih.gov This inherent safety makes it a preferred choice in both laboratory and large-scale synthesis.

Future Directions and Emerging Research Frontiers

Expansion of Reaction Scope and Catalytic Promoters

Initially recognized for its role in peptide chemistry, the application of Ethyl 2-cyano-2-(hydroxyamino)acetate is expanding into broader areas of organic synthesis. sriramchem.com Researchers are actively exploring its efficacy in the formation of diverse amide bonds beyond standard peptides, such as in the synthesis of complex α-ketoamides, where the OxymaPure/DIC system has demonstrated superior yields and purity compared to traditional HOBt/DIC methods. nih.gov

Furthermore, its utility is being extended to other coupling reactions, including esterifications and thioesterifications. sriramchem.comacs.org A key area of development is the combination of Oxyma with a wider array of activating agents and catalytic promoters. While commonly paired with carbodiimides like DIC and EDCI, research is ongoing to identify synergistic effects with other coupling reagents. researchgate.netwikipedia.org For instance, its use with Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH) has been shown to be a suitable replacement for benzotriazole-based additives in both solution- and solid-phase synthesis. researchgate.net The development of sulfonate ester-type coupling reagents derived from Oxyma, such as NpsOXY and TsOXY, represents another frontier, offering more efficient alternatives to benzotriazole (B28993) sulfonate esters. researchgate.net These new combinations aim to accelerate reaction rates, improve yields, and broaden the substrate scope to include sterically hindered or electronically challenging molecules.

In-Depth Elucidation of Complex Reaction Mechanisms

A deeper understanding of the reaction mechanisms underpins the rational development of improved synthetic protocols. The fundamental role of this compound is to intercept the highly reactive O-acylisourea intermediate formed from the reaction of a carboxylic acid and a carbodiimide (B86325). biosyn.com This interception forms an Oxyma active ester, which is more stable than the O-acylisourea intermediate but highly reactive towards amines, thereby minimizing racemization and other side reactions. biosyn.com

However, recent studies are uncovering more subtle mechanistic details. For example, derivatives like Oxyma-B are thought to benefit from an "assisted basic catalysis" mechanism, where the orientation of carbonyl groups enhances the nucleophilicity of the incoming amine during the coupling step. nih.gov Conversely, research into the limitations of these reagents has revealed potential side reactions. A Beckmann rearrangement of the Oxyma-B derivative has been identified as a possible side reaction during coupling, which can compromise the yield and purity of the target peptide. mdpi.com Investigating the conditions that promote or prevent such pathways is a critical area of research. These in-depth mechanistic studies are crucial for optimizing reaction conditions and for the intelligent design of new reagents that can avoid these pitfalls. mdpi.com

Rational Design of Next-Generation Oxyma-Based Reagents for Specific Chemical Challenges

Building on mechanistic insights, a major research thrust is the rational design of novel reagents based on the Oxyma scaffold. The goal is to create derivatives with tailored properties to address specific synthetic problems, such as the coupling of challenging amino acids or minimizing epimerization in sensitive fragments. nih.govluxembourg-bio.com

Several next-generation reagents have already emerged from this research:

Oxyma-B : A violuric acid derivative, 5-(hydroxyimino)-1,3-dimethyl-pyrimidine-2,4,6(1H,3H,5H)-trione, has shown superior performance in suppressing racemization compared to the original OxymaPure, particularly for tricky residues like cysteine and histidine. mdpi.comluxembourg-bio.com

Amox : This derivative has proven effective for the introduction of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group, avoiding the formation of dimers that can occur with more reactive agents. nih.gov

TCBOXY : (E)-Ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate, a modified Yamaguchi reagent, has been developed for racemization-free esterification, amidation, and peptide synthesis, demonstrating the versatility of the core Oxyma structure. acs.org

The design principles for these new reagents often involve modifying the electronic properties and steric environment of the oxime function to fine-tune its acidity, stability, and reactivity. The table below compares some of these next-generation reagents and their specific applications.

| Reagent Name | Chemical Name | Targeted Challenge | Reference |

| OxymaPure | This compound | General peptide coupling; replacement for HOBt | biosyn.com |

| Oxyma-B | 5-(hydroxyimino)-1,3-dimethyl-pyrimidine-2,4,6(1H,3H,5H)-trione | Enhanced racemization suppression for sensitive amino acids | luxembourg-bio.com |

| Amox | Not specified | Fmoc-protection of amines without dimer formation | nih.gov |

| TCBOXY | (E)-Ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate | Racemization-free esterification, amidation, and peptide synthesis | acs.org |

| NpsOXY / TsOXY | Ethyl 2-cyano-2-(naphthalen-2-ylsulfonyloxyimino)acetate / Ethyl 2-cyano-2-(tosyloxyimino)acetate | High-efficiency coupling and racemization suppression | researchgate.net |

Adaptation for High-Throughput Synthesis and Automated Chemical Platforms

The increasing demand for large compound libraries in drug discovery and materials science necessitates the adaptation of robust synthetic methods to automated platforms. nih.govsynplechem.com The properties of this compound and its derivatives—such as high solubility in common solvents like DMF, stability, and high efficiency—make them ideal candidates for use in high-throughput synthesis (HTS) and automated flow chemistry systems. wikipedia.orgluxembourg-bio.comnih.gov

Automated platforms, which leverage robotics and flow reactors to perform numerous reactions in parallel or in rapid sequence, require reagents that are reliable and produce clean reaction profiles to minimize complex purification steps. nih.gov The clean and efficient couplings mediated by Oxyma are advantageous in this context. Future research will likely focus on optimizing reaction conditions (e.g., reagent concentrations, flow rates, and temperature) for Oxyma-based couplings within these automated systems. The development of pre-packed capsules or reagent kits containing Oxyma and an activator could further streamline automated workflows, enabling the rapid synthesis and screening of large libraries of peptides and other amide-containing molecules with minimal human intervention. synplechem.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.